N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Descripción

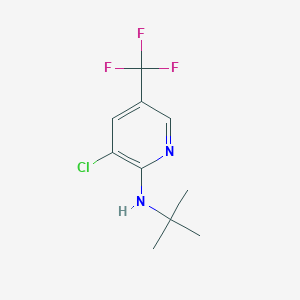

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a pyridine derivative with the molecular formula C₁₀H₁₂ClF₃N₂ and a molecular weight of 252.67 g/mol (CAS: 1220037-10-4) . It features a pyridine ring substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a tert-butylamine group at position 2. This compound is a key intermediate in synthesizing agrochemicals, notably the fungicide fluazinam (3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine) . Its structural attributes—such as electron-withdrawing groups (Cl, CF₃) and the bulky tert-butyl moiety—contribute to its stability and reactivity in chemical transformations .

Propiedades

IUPAC Name |

N-tert-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2/c1-9(2,3)16-8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVXWGRBSRLTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine can be achieved through several synthetic routes. One common method involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate under visible light-promoted conditions . This reaction is driven by the photochemical activity of electron donor-acceptor complexes, providing a cost-effective and functional group-tolerant approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar decarboxylative cross-coupling reactions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.

Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation processes.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be employed.

Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used for redox reactions.

Photoredox Catalysts: For trifluoromethylation, photoredox catalysts like ruthenium or iridium complexes are often utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield new pyridine derivatives, while trifluoromethylation can introduce additional trifluoromethyl groups to the molecule.

Aplicaciones Científicas De Investigación

Antifungal Activity

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine has demonstrated promising antifungal properties. Studies indicate that it acts as an inhibitor of specific enzymes involved in fungal growth, making it a candidate for the development of antifungal agents.

- Mechanism of Action : The compound binds effectively to target enzymes critical for fungal metabolism, disrupting their function and inhibiting fungal reproduction.

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including fungicides like fluazinam. Its unique structural features allow for modifications that can lead to the discovery of new therapeutic agents .

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. Its efficacy against various fungal pathogens can help in developing effective crop protection products.

- Case Study : Interaction studies have shown that this compound can inhibit the growth of several plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, at concentrations as low as 50 μg/ml .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Contains chloro and trifluoromethyl groups | Lacks thiazole ring |

| 4-(tert-butyl)-1,3-thiazole | Thiazole structure without pyridine | Simpler structure |

| 5-Fluoro-3-chloro-pyridin-2-amines | Similar pyridine backbone | Different halogen substitutions |

The presence of both the thiazole and pyridine rings along with trifluoromethyl substitution enhances its biological activity compared to related compounds.

Future Research Directions

Further research is warranted to explore:

- In Vivo Efficacy : Evaluating the compound's effectiveness in real-world agricultural settings.

- Mechanistic Studies : Understanding the detailed mechanisms by which it inhibits fungal growth.

- Safety Profiles : Assessing toxicity and environmental impact to ensure safe application in agriculture.

Mecanismo De Acción

The mechanism of action of N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine with analogs in terms of structure, applications, and physicochemical properties.

Structural and Functional Differences

Fluazinam introduces additional nitro and chloro groups on the adjacent phenyl ring, increasing electron-deficient character and pesticidal efficacy . Fluopyram replaces the tert-butylamine with a benzamide-ethyl chain, enabling interactions with fungal succinate dehydrogenase enzymes .

Synthetic Pathways :

- The target compound is synthesized via nucleophilic substitution or coupling reactions, whereas fluazinam requires nitration and chlorination steps .

- Fluopyram involves palladium-catalyzed cross-coupling to attach the benzamide moiety, highlighting divergent synthetic strategies .

Biological Activity :

- The tert-butyl derivative’s role as a fluazinam precursor underscores its indirect fungicidal utility, whereas fluopyram acts directly by inhibiting mitochondrial respiration .

- The thiazolyl analog () may exhibit altered bioavailability due to the sulfur-containing heterocycle, though specific activity data are unavailable .

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP compared to the base compound (3-chloro-5-(trifluoromethyl)pyridin-2-amine), enhancing membrane permeability .

- Thermal Stability : Fluorinated groups (CF₃) improve thermal stability across all compounds, critical for formulation durability .

- Solubility : Fluazinam’s nitro groups reduce aqueous solubility, necessitating emulsifiable concentrates for agricultural use .

Actividad Biológica

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve interactions with biological targets .

1. Kinase Inhibition

Recent studies indicate that related compounds with a similar pyridine structure exhibit kinase inhibitory activities, particularly against FLT3 and CHK1 kinases. These kinases are crucial in various cellular processes, including proliferation and survival pathways in cancer cells. For instance, a study demonstrated that a derivative of this class could inhibit the phosphorylation of FLT3 and its downstream effectors in a dose-dependent manner .

2. Antiproliferative Effects

The compound has shown promising antiproliferative activity against several cancer cell lines. In particular, derivatives with trifluoromethyl substitutions have been noted for their ability to reduce cell viability significantly in MV4-11 cells, which are often used as models for acute myeloid leukemia (AML) research .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested | Activity Description |

|---|---|---|---|---|

| Compound A | FLT3 | 30 | MV4-11 | Strong inhibition of cell growth |

| Compound B | CHK1 | 50 | A549 | Moderate inhibition |

| This compound | TBD | TBD | TBD | TBD |

(Note: Specific IC50 values for this compound are not yet published but are anticipated based on structural analogs.)

Pharmacological Considerations

The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds by improving their bioavailability and reducing metabolic degradation. This characteristic is particularly beneficial in drug design for targeting kinases involved in cancer progression .

Q & A

Q. How do researchers ensure reproducibility in synthesizing this compound across different laboratory settings, given variability in starting materials and conditions?

- Answer: Standardized protocols include rigorous quality control of reagents (e.g., ≥99% purity for 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and reaction monitoring via GC-MS. Interlaboratory studies using shared reference standards (e.g., CAS 79456-26-1) and round-robin testing validate method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.